Trichostatin C

Descripción

This compound has been reported in Streptomyces, Streptomyces platensis, and Streptomyces hygroscopicus with data available.

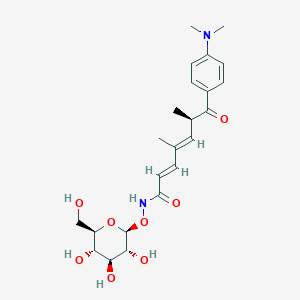

glycosylated trichostatin A; structure given in first source; do not confuse with TRICHOSANTHIN

Structure

3D Structure

Propiedades

IUPAC Name |

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14-,17-,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECWTLGLNDDPGE-PIFXLSLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C(\C)/C=C/C(=O)NO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317397 | |

| Record name | Trichostatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68676-88-0 | |

| Record name | Trichostatin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68676-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichostatin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068676880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichostatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICHOSTATIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K9Y0C8YN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Primary Cellular Target of Trichostatin C: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichostatin C (TSC) is a natural product that functions as a potent modulator of cellular processes by targeting histone deacetylases (HDACs). As a glycosylated derivative of the more extensively studied Trichostatin A (TSA), TSC belongs to the hydroxamic acid class of HDAC inhibitors. These enzymes play a critical role in the epigenetic regulation of gene expression by catalyzing the removal of acetyl groups from lysine residues on both histone and non-histone proteins. Inhibition of HDACs by this compound leads to hyperacetylation, resulting in a more open chromatin structure and altered transcription of a wide array of genes. This guide provides a comprehensive overview of the primary cellular target of this compound, leveraging the extensive research on its close analogue, Trichostatin A, to detail its mechanism of action, quantitative inhibitory effects, and impact on cellular signaling pathways.

The Primary Target: Histone Deacetylases (HDACs)

The primary cellular targets of this compound are the "classical" zinc-dependent histone deacetylases, specifically the Class I and Class II families of these enzymes.[1] this compound, like its parent compound Trichostatin A, is not selective for a single HDAC isoform but rather acts as a pan-HDAC inhibitor across these two classes.[1]

-

Class I HDACs (HDAC1, 2, 3, and 8): These are primarily localized to the nucleus and are involved in cell survival and proliferation.[1] Inhibition of these HDACs is a key mechanism behind the anti-cancer effects of Trichostatins.[1]

-

Class II HDACs (Class IIa: HDAC4, 5, 7, 9; Class IIb: HDAC6, 10): These enzymes can shuttle between the nucleus and cytoplasm and have more tissue-specific roles.[1] Inhibition of HDAC6, which is primarily cytoplasmic and deacetylates α-tubulin, is a known activity of Trichostatins.[1]

This compound does not inhibit Class III HDACs, also known as sirtuins, as these enzymes are NAD+-dependent and have a different catalytic mechanism.[2]

Mechanism of Action

The inhibitory action of this compound and A is mediated by the hydroxamic acid group within their chemical structure. This group acts as a zinc-binding moiety, chelating the essential zinc ion in the active site of Class I and II HDACs.[3] This binding blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from its substrates.[3] The resulting accumulation of acetylated histones alters chromatin structure, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis.[4][5]

Quantitative Data: Inhibitory Activity

While specific quantitative data for this compound is limited, its activity is reported to be similar to Trichostatin A, though it may require higher concentrations to achieve the same level of effect.[6] The following tables summarize the inhibitory concentrations (IC50) of Trichostatin A against various HDAC isoforms and its effects on different cell lines, which can be considered indicative for this compound.

Table 1: IC50 Values of Trichostatin A against HDAC Isoforms

| HDAC Isoform | IC50 Value (nM) | Reference |

| HDAC1 | 4.99 - 6 | [7][8] |

| HDAC3 | 5.21 | [7] |

| HDAC4 | 27.6 - 38 | [7][8] |

| HDAC6 | 8.6 - 16.4 | [7][8] |

| HDAC10 | 24.3 | [7] |

| Pan-HDAC (Cell-free) | ~1.8 | [9] |

| Pan-HDAC (Cellular) | ~2.4 | [9] |

Table 2: Cellular Effects of Trichostatin A

| Cell Line | Assay | Effect | IC50 / Concentration | Reference |

| Breast Cancer (MCF-7, T-47D, etc.) | Proliferation | Inhibition | 26.4 - 308.1 nM | [9] |

| Retinal Pigment Epithelium | Proliferation | Inhibition | 0.8 - 1.0 µM | [10] |

| Bladder & Lung Cancer | Proliferation | Inhibition | Not specified for TSC | [1] |

| HeLa | Growth Inhibition | Inhibition | 20 - 40 nM | [9] |

| Mouse Erythroleukemia | Differentiation | Induction | Not specified for TSC | [6] |

Key Signaling Pathways Affected

The inhibition of HDACs by this compound triggers a cascade of downstream events, primarily through the altered expression of key regulatory genes.

Cell Cycle Arrest

One of the most prominent effects of this compound and A is the induction of cell cycle arrest, often at the G1 or G2/M phase.[1][10] This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21WAF1/CIP1 and p27Kip1. HDACs are typically involved in repressing the transcription of these genes. Their inhibition leads to histone hyperacetylation at the p21 and p27 promoters, increased transcription, and subsequent cell cycle arrest.[10]

Apoptosis Induction

This compound can induce apoptosis through both intrinsic and extrinsic pathways. By altering the epigenetic landscape, it can modulate the expression of pro-apoptotic (e.g., Bim, Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.[1] This shift in balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and activation of the caspase cascade.

Axl Receptor Tyrosine Kinase Inhibition

Recent studies on this compound have shown that it can downregulate the expression of the Axl receptor tyrosine kinase.[1] Axl is implicated in cancer cell proliferation, survival, and migration. The inhibition of Axl by TSC leads to an increase in the transcription factor FoxO1 and its downstream targets, including the pro-apoptotic protein Bim and the cell cycle inhibitor p21, contributing to its antineoplastic effects.[1]

Experimental Protocols

A. In Vitro HDAC Activity Assay (Fluorometric)

This protocol outlines a general method to measure the inhibitory effect of this compound on HDAC activity in cellular extracts.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

HDAC Substrate: Boc-Lys(Ac)-AMC (or similar fluorogenic substrate). Prepare a stock solution in DMSO and dilute in Assay Buffer to the working concentration.

-

Developer Solution: Assay Buffer containing a trypsin-like protease and a final concentration of 2 µM Trichostatin A (as a stop reagent).

-

Test Compound: Prepare a serial dilution of this compound.

2. Procedure:

-

Prepare nuclear or cellular extracts from a cell line of interest.

-

In a 96-well black plate, add the cell extract to wells containing either vehicle (DMSO) or varying concentrations of this compound.

-

Initiate the reaction by adding the HDAC substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the Developer Solution to each well. This solution halts the HDAC reaction and cleaves the deacetylated substrate to release a fluorescent signal.

-

Incubate at 37°C for an additional 15 minutes.

-

Measure fluorescence using a plate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

B. Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability and proliferation.

1. Reagent Preparation:

-

Cell Culture Medium: Appropriate for the cell line being tested.

-

This compound: Stock solution in DMSO.

-

MTT Reagent: 5 mg/mL solution of Thiazolyl Blue Tetrazolium Bromide in PBS.

-

Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

2. Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT Reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100-200 µL of Solubilization Solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion

The primary cellular target of this compound is unequivocally the Class I and II histone deacetylases. By inhibiting these critical epigenetic regulators, this compound induces widespread changes in gene expression, leading to potent cellular effects such as cell cycle arrest, differentiation, and apoptosis. While much of the detailed mechanistic understanding is derived from its close analogue, Trichostatin A, emerging research confirms that this compound operates through a similar mechanism of action. This makes it, and the broader class of Trichostatin compounds, valuable tools for research into epigenetic regulation and promising candidates for the development of novel therapeutics, particularly in oncology.

References

- 1. This compound Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trichostatin A - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Frontiers | Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription [frontiersin.org]

- 5. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Trichostatin A | Non-selective HDACs | Tocris Bioscience [tocris.com]

- 8. stemcell.com [stemcell.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and epithelial–mesenchymal transition in retinal pigment epithelium cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antifungal Properties of Trichostatin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichostatin C (TSC) is a member of the trichostatin family of microbial metabolites, which are potent inhibitors of histone deacetylase (HDAC) enzymes. While its analog, Trichostatin A (TSA), has been more extensively studied, TSC also exhibits a range of biological activities, including antifungal properties. This technical guide provides an in-depth overview of the antifungal characteristics of this compound, its mechanism of action, and detailed experimental protocols for its investigation. Due to the limited availability of specific data for this compound, information from its well-characterized counterpart, Trichostatin A, is used as a primary reference to infer its biological activities and mechanisms.

This compound is a glycosylated derivative of Trichostatin A.[1] Both compounds are known to inhibit class I and II HDACs, leading to hyperacetylation of histone proteins and subsequent modulation of gene expression.[2] This epigenetic modification is the basis for their antifungal effects. While this compound is reported to be less active than Trichostatin A, it remains a valuable tool for studying the role of histone acetylation in fungal biology and a potential scaffold for the development of novel antifungal agents.[1]

Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism by which this compound exerts its antifungal effects is through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and generally resulting in gene repression.

By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to a state of histone hyperacetylation. This "opening" of the chromatin structure allows for the transcription of genes that may have been silenced, including those involved in cell cycle arrest, apoptosis, and the inhibition of fungal growth and virulence. In fungi, key HDACs such as Rpd3 and Hda1 are targets of trichostatin-like compounds.[3][4][5][6] The inhibition of these enzymes disrupts the regulation of genes essential for fungal pathogenesis and survival.[3][7]

Antifungal Spectrum and Efficacy

While specific quantitative data for the antifungal activity of this compound is limited in publicly available literature, the activity of Trichostatin A has been documented against a range of fungal pathogens. It is reasonable to infer that this compound would exhibit a similar, albeit potentially less potent, spectrum of activity.

Note: The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Trichostatin A against various fungal species. This data is provided as a reference point for the potential antifungal efficacy of this compound.

| Fungal Species | Trichostatin A (TSA) MIC (µg/mL) | Reference |

| Candida albicans | 0.25 (with trailing growth) | [3] |

| Fusarium graminearum | 3 - 10 (effective concentrations) | [8] |

Synergistic Effects: An important aspect of the antifungal potential of HDAC inhibitors is their ability to act synergistically with existing antifungal drugs. For instance, Trichostatin A has been shown to enhance the activity of azole antifungals against Candida albicans.[3] This effect is attributed to the HDAC inhibitor-mediated suppression of genes involved in drug efflux pumps, a common mechanism of antifungal resistance.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the antifungal properties of this compound.

Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.

Materials:

-

This compound (soluble in DMSO, ethanol, methanol, DMF)[1]

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well flat-bottom microtiter plates

-

Fungal inoculum, standardized to the appropriate cell density

-

Spectrophotometer or microplate reader

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

-

Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired final concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).

-

Inoculum Preparation: Prepare a fungal inoculum suspension from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the inoculum in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density at 490 nm using a microplate reader.

Synergy Testing (Checkerboard Assay)

This protocol is used to assess the synergistic, indifferent, or antagonistic interaction between this compound and another antifungal agent.

Procedure:

-

Prepare serial dilutions of this compound along the rows of a 96-well plate and serial dilutions of the second antifungal agent (e.g., fluconazole) along the columns.

-

Inoculate the plate with the standardized fungal suspension as described in the broth microdilution protocol.

-

After incubation, determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.

Signaling Pathways and Visualizations

The primary signaling pathway affected by this compound is the regulation of gene expression through histone acetylation. The following diagrams, generated using the DOT language for Graphviz, illustrate this pathway and a typical experimental workflow.

Caption: Mechanism of action of this compound via HDAC inhibition.

Caption: Experimental workflow for antifungal susceptibility testing.

Conclusion

This compound, as a histone deacetylase inhibitor, represents a compelling area of investigation for novel antifungal therapies. While direct data on its antifungal efficacy is not as abundant as for Trichostatin A, its known mechanism of action provides a strong rationale for its potential. By targeting the epigenetic regulation of fungal gene expression, this compound and other HDAC inhibitors offer a promising strategy to combat fungal pathogens, particularly in synergistic combination with existing antifungal agents. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the antifungal properties of this intriguing molecule.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Trichostatin A - Wikipedia [en.wikipedia.org]

- 3. The Rpd3/Hda1 family of histone deacetylases regulates azole resistance in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. ijbiotech.com [ijbiotech.com]

- 8. The Histone Deacetylase Inhibitor Trichostatin-A Modifies the Expression of Trichothecene Mycotoxin Regulatory Gene Tri5 in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

Trichostatin C: A Technical Guide to its Impact on Transcription Factor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichostatin C (TSC), a potent and specific inhibitor of histone deacetylases (HDACs), has emerged as a critical tool in the study of gene regulation and as a potential therapeutic agent. By preventing the removal of acetyl groups from histones, TSC modulates chromatin structure, thereby influencing the accessibility of DNA to transcription factors and other regulatory proteins. This guide provides an in-depth technical overview of the effects of this compound on transcription factor activity, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows.

Core Mechanism of Action

This compound exerts its primary effect by inhibiting class I and II HDACs.[1] This inhibition leads to an accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin structure.[2] This altered chromatin landscape facilitates the binding of transcription factors to their cognate DNA sequences, thereby modulating the expression of target genes. Furthermore, TSC can also directly affect the acetylation status and activity of non-histone proteins, including transcription factors themselves.

Quantitative Impact of this compound on Transcription Factor Activity and Gene Expression

The following tables summarize the quantitative effects of Trichostatin A (a close analog and frequently studied member of the trichostatin family with the same mechanism of action) on various HDACs, cell lines, and the expression of genes regulated by key transcription factors.

Table 1: Inhibitory Activity of Trichostatin A against HDACs

| HDAC Isoform | IC50 Value | Source |

| HDAC1 | 6 nM | [3] |

| HDAC3 | 20 nM | [1] |

| HDAC4 | 38 nM | [3] |

| HDAC6 | 8.6 nM | [3] |

| HDAC10 | 20 nM | [1] |

| Total HDACs (in breast cancer cell lines) | Mean: 2.4 nM (Range: 0.6-2.6 nM) | [3] |

Table 2: Effect of Trichostatin A on Cancer Cell Proliferation

| Cell Line | Cancer Type | IC50 Value | Source | | :--- | :--- | :--- | | MCF-7, T-47D, ZR-75-1, BT-474, MDA-MB-231, MDA-MB-453, CAL 51, SK-BR-3 | Breast Carcinoma | Mean: 124.4 nM (Range: 26.4-308.1 nM) |[3] | | LAN-1 | Neuroblastoma | 61.48 nM |[4] | | GBM-29 | Glioblastoma | 81.64 nM |[4] | | SMMC7721 | Hepatocellular Carcinoma | 4.726 µM |[4] | | COLO 201 | Colon Cancer | 4.906 µM |[4] |

Table 3: Modulation of Transcription Factor and Target Gene Expression by Trichostatin A

| Cell Line | Treatment | Target Gene/Transcription Factor | Effect | Source | | :--- | :--- | :--- | :--- | | RAW 264.7 | TSA, RANKL-stimulated | C/EBP-β | Upregulated |[2][5] | | RAW 264.7 | TSA, RANKL-stimulated | MKP-1 | Upregulated |[2][5] | | SK-BR-3 (Breast Cancer) | 1 µM TSA (24h & 48h) | p21 | Upregulated |[6][7] | | SK-BR-3 (Breast Cancer) | 1 µM TSA (24h & 48h) | p27 | Upregulated |[6][7] | | SK-BR-3 (Breast Cancer) | 1 µM TSA (24h & 48h) | p57 | Upregulated |[6][7] | | SK-BR-3 (Breast Cancer) | 1 µM TSA (24h & 48h) | HDAC1, HDAC2, HDAC3 | Downregulated |[6][7] | | Naïve CD4+ T cells | TSA | Foxp3 | Increased differentiation into Tregs by 14.8% |[8] | | Jurkat T cells | 200 nM TSA | IL-2 | Inhibited expression by ~4-fold |[9] | | Human Umbilical Vein Endothelial Cells (HUVECs) | TSA | STAT5A | Reduced expression |[10] | | 3T3-L1 preadipocytes | 0.5 and 1 μM TSA | PPAR-γ and C/EBPα | Downregulated |[11] |

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of this compound on transcription factor activity are provided below.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is designed to determine the association of a specific transcription factor with a target DNA sequence following treatment with this compound.

Materials:

-

Cells of interest

-

This compound (TSC)

-

Formaldehyde (37%)

-

Glycine (1 M)

-

Ice-cold PBS

-

Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors)

-

Sonicator

-

Antibody specific to the transcription factor of interest

-

Protein A/G agarose or magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

PCR reagents for qPCR

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with the desired concentration of TSC or vehicle control for the appropriate duration.

-

Cross-linking: Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.[12]

-

Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature to stop the cross-linking reaction.[12]

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and resuspend in Cell Lysis Buffer. Incubate on ice for 10 minutes.[12]

-

Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator.[13]

-

Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G beads for 30-60 minutes at 4°C.[12]

-

Incubate the pre-cleared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C with rotation. A negative control with a non-specific IgG should be included.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 1-2 hours at 4°C.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by incubating at 65°C for at least 5 hours in the presence of NaCl.[13]

-

DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit or phenol:chloroform extraction.[12]

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the target DNA region.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the mRNA expression levels of a target gene regulated by a transcription factor in response to this compound treatment.

Materials:

-

Cells treated with TSC

-

RNA extraction kit (e.g., Trizol)

-

DNase I

-

Reverse transcriptase kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for the gene of interest and a housekeeping gene

-

Real-time PCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with TSC as described above. Extract total RNA using a standard protocol and quantify it.[14]

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.[15]

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase, oligo(dT) primers, and/or random primers.[16]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene or housekeeping gene, and qPCR master mix.[17]

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16]

-

Data Analysis: Analyze the amplification data. The relative expression of the target gene is typically calculated using the ΔΔCt method, normalized to the expression of a housekeeping gene.

Western Blotting

This protocol is for detecting changes in the protein levels of a transcription factor or its post-translational modifications (e.g., acetylation) after this compound treatment.

Materials:

-

Cells treated with TSC

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the transcription factor of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Treat cells with TSC, then lyse the cells in an appropriate lysis buffer. Quantify the protein concentration of the lysates.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

-

Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[19]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing Molecular Pathways and Workflows

Mechanism of Action of this compound

Caption: General mechanism of this compound action.

This compound's Influence on the NF-κB Signaling Pathway

Caption: Modulation of NF-κB signaling by this compound.

Experimental Workflow for Investigating TSC's Effects

Caption: Workflow for studying TSC's effects.

Conclusion

This compound is a powerful tool for elucidating the epigenetic regulation of gene expression through its effects on transcription factor activity. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at understanding and harnessing the therapeutic potential of HDAC inhibition. The continued investigation into the nuanced effects of TSC on various transcription factors and signaling pathways will undoubtedly pave the way for novel therapeutic strategies in a range of diseases, including cancer and inflammatory disorders.

References

- 1. Trichostatin A - Wikipedia [en.wikipedia.org]

- 2. HDAC inhibitor trichostatin A suppresses osteoclastogenesis by upregulating the expression of C/EBP-β and MKP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]

- 5. HDAC inhibitor, trichostatin A suppresses osteoclastogenesis by up-regulating the expression of C/EBP-β and MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Trichostatin A on Histone Deacetylases 1, 2 and 3, p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2 Gene Expression in Breast Cancer SK-BR-3 Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]

- 7. waocp.com [waocp.com]

- 8. Trichostatin A Promotes the Generation and Suppressive Functions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Foxp3 Inhibits HDAC1 Activity to Modulate Gene Expression in Human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HDAC inhibitor Trichostatin A suppresses adipogenesis in 3T3-L1 preadipocytes | Aging [static-site-aging-prod2.impactaging.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. rockland.com [rockland.com]

- 14. RT-PCR Protocol - Creative Biogene [creative-biogene.com]

- 15. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. elearning.unite.it [elearning.unite.it]

- 17. clyte.tech [clyte.tech]

- 18. azurebiosystems.com [azurebiosystems.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for Trichostatin C in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Trichostatin C (TSC), a potent histone deacetylase (HDAC) inhibitor, in in vitro cell culture experiments. TSC, an analog of Trichostatin A (TSA), offers a valuable tool for studying the epigenetic regulation of cellular processes and for assessing its potential as an anti-cancer agent.

Introduction

This compound is an organic compound that selectively inhibits class I and II histone deacetylases (HDACs).[1] By preventing the removal of acetyl groups from histones, TSC modulates chromatin structure, leading to altered gene expression.[1] This epigenetic modification can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making TSC a compound of significant interest in cancer research.[1][2] These notes provide protocols for assessing the in vitro effects of TSC on cancer cell lines, including cytotoxicity, cell cycle progression, and apoptosis, and delinate a key signaling pathway affected by TSC.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| A549 | Human Lung Cancer | 72 | 6.24 | [2] |

| J82 | Human Bladder Cancer | 72 | 4.16 | [2] |

| SK-BR-3 | Human Breast Cancer | 72 | 0.60 | [2] |

Table 2: Effect of this compound on Cell Cycle Distribution in J82 Bladder Cancer Cells

| TSC Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| 0 (Control) | 58.73 | 13.85 | 27.43 | [2] |

| 1 | - | - | 29.98 | [2] |

| 5 | - | - | 40.13 | [2] |

| 10 | - | - | 50.1 | [2] |

| Note: Data for G1 and S phase at treatment concentrations were not provided in the source material. |

Table 3: Induction of Apoptosis by this compound in Cancer Cells

| TSC Concentration (µM) | % of Caspase 3/7 Positive Cells | Incubation Time (h) | Reference |

| 0 (Control) | 3.8 | 72 | [2] |

| 0.1 | 23.1 | 72 | [2] |

| 1 | 61.7 | 72 | [2] |

| 10 | 62.3 | 72 | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (TSC) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

Prepare a 10 mM stock solution of TSC by dissolving the appropriate amount of TSC powder in DMSO. For example, for a molecular weight of ~302 g/mol , dissolve 3.02 mg of TSC in 1 mL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically <0.1%).

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to determine the IC50 value of TSC.

Materials:

-

Cancer cell lines of interest (e.g., A549, J82, SK-BR-3)

-

Complete cell culture medium

-

This compound (TSC)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 4x10³ cells/well and allow them to adhere for 24 hours.[3]

-

Prepare serial dilutions of TSC in complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of TSC (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest TSC concentration).

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the effect of TSC on cell cycle distribution.

Materials:

-

Cancer cell line (e.g., J82)

-

Complete cell culture medium

-

This compound (TSC)

-

Phosphate-buffered saline (PBS)

-

Ice-cold 75% ethanol

-

DNA staining solution (containing propidium iodide and RNase A)

-

Flow cytometer

Protocol:

-

Seed 1x10⁶ cells in 100-mm dishes and allow them to attach for 24 hours.[3]

-

Treat the cells with various concentrations of TSC (e.g., 1, 5, 10 µM) or vehicle control for 24 hours.[3]

-

Harvest the cells by trypsinization and centrifuge at 800 x g for 5 minutes.[3]

-

Wash the cells with PBS and fix them by resuspending the pellet in ice-cold 75% ethanol while vortexing gently. Store at 4°C overnight.[3]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.[3]

-

Resuspend the cell pellet in DNA staining solution and incubate for 30 minutes at room temperature in the dark.[3]

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the detection of apoptosis through the externalization of phosphatidylserine (Annexin V staining) and membrane integrity (PI staining).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (TSC)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed 3 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

-

Treat the cells with the desired concentrations of TSC for the indicated time (e.g., 48 hours).

-

Harvest the cells (including any floating cells in the medium) and centrifuge.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1x Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Mandatory Visualization

Caption: General experimental workflow for studying this compound in vitro.

References

- 1. Trichostatin A - Wikipedia [en.wikipedia.org]

- 2. This compound Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trichostatin A Promotes Cytotoxicity of Cisplatin, as Evidenced by Enhanced Apoptosis/Cell Death Markers [mdpi.com]

Application Notes: Optimal Concentration of Trichostatin C for Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective concentrations of Trichostatin C (TSC), a potent histone deacetylase (HDAC) inhibitor, for the treatment of various cancer cell lines. Due to the limited availability of data for this compound, information from its well-characterized analog, Trichostatin A (TSA), is also included to provide a broader context for its application in cancer research. Both compounds are potent HDAC inhibitors and are expected to have similar mechanisms of action.

Introduction

This compound is an analog of Trichostatin A, a natural compound isolated from Streptomyces sp.[1]. Like TSA, TSC functions as a histone deacetylase (HDAC) inhibitor, leading to the hyperacetylation of histones. This epigenetic modification alters chromatin structure, making it more accessible to transcription factors and resulting in the altered expression of genes involved in critical cellular processes such as the cell cycle, apoptosis, and differentiation[2]. HDAC inhibitors are a promising class of anti-cancer agents, and determining the optimal concentration is crucial for achieving the desired therapeutic effect while minimizing cytotoxicity to normal cells.

Mechanism of Action

This compound exerts its anti-cancer effects through the inhibition of HDACs. This leads to:

-

Induction of Apoptosis: TSC has been shown to induce caspase-3/7-mediated apoptosis in cancer cells[1].

-

Cell Cycle Arrest: Treatment with TSC can cause cell cycle arrest, particularly at the G2/M phase, in a dose-dependent manner[1].

-

Modulation of Signaling Pathways: TSC can downregulate the expression of receptor tyrosine kinases like Axl and upregulate pro-apoptotic proteins such as Bim and p21 through the transcription factor FoxO1[1].

Data Presentation: Effective Concentrations of this compound and A

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and Trichostatin A in various cancer cell lines. These values are critical for designing experiments to evaluate their anti-cancer activity.

Table 1: IC50 Values for this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |

| A549 | Lung Cancer | 6.24 | 72 hours | [1] |

| J82 | Bladder Cancer | 4.16 | 72 hours | [1] |

| SK-BR-3 | Breast Cancer | 0.60 | 72 hours | [1] |

Table 2: IC50 Values for Trichostatin A in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Treatment Duration | Reference |

| MCF-7 | Breast Cancer | 124.4 nM (mean for 8 breast cancer cell lines) | Not Specified | [3] |

| T-47D | Breast Cancer | 124.4 nM (mean for 8 breast cancer cell lines) | Not Specified | [3] |

| ZR-75-1 | Breast Cancer | 124.4 nM (mean for 8 breast cancer cell lines) | Not Specified | [3] |

| BT-474 | Breast Cancer | 124.4 nM (mean for 8 breast cancer cell lines) | Not Specified | [3] |

| MDA-MB-231 | Breast Cancer | 124.4 nM (mean for 8 breast cancer cell lines) | Not Specified | [3] |

| MDA-MB-453 | Breast Cancer | 124.4 nM (mean for 8 breast cancer cell lines) | Not Specified | [3] |

| CAL 51 | Breast Cancer | 124.4 nM (mean for 8 breast cancer cell lines) | Not Specified | [3] |

| SK-BR-3 | Breast Cancer | 124.4 nM (mean for 8 breast cancer cell lines) | Not Specified | [3] |

| HeLa | Cervical Cancer | 20 nM | 72 hours | [3] |

| HeLa | Cervical Cancer | 40 nM | 48 hours | [3] |

| A549 | Lung Cancer | 36.4 µM | Not Specified | [4] |

| A549/DDP (cisplatin-resistant) | Lung Cancer | Not Specified | Not Specified | [4] |

| GIST | Gastrointestinal Stromal Tumor | Not Specified | Not Specified | [4] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified | [4] |

| LAN-1 | Neuroblastoma | Varies | 24 hours | [5] |

| GBM-29 | Glioblastoma | Varies | 24 hours | [5] |

| SMMC7721 | Hepatocellular Carcinoma | Varies | 24 hours | [5] |

| COLO 201 | Colon Cancer | Varies | 24 hours | [5] |

| BGC-823 | Gastric Cancer | 37.5 ng/mL | 72 hours | [6] |

| SGC-7901 | Gastric Cancer | 75 ng/mL | 72 hours | [6] |

Note: The IC50 values for TSA can vary significantly between studies due to differences in experimental conditions.

Experimental Protocols

Below are detailed protocols for key experiments to determine the optimal concentration and effects of this compound on cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest TSC treatment.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TSC or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.

Caption: Signaling pathway of this compound in cancer cells.

Caption: General experimental workflow for evaluating this compound.

References

- 1. This compound Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trichostatin A - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Trichostatin A Promotes Cytotoxicity of Cisplatin, as Evidenced by Enhanced Apoptosis/Cell Death Markers [mdpi.com]

- 5. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]

- 6. Gastric cancer cell lines induced by trichostatin A - PMC [pmc.ncbi.nlm.nih.gov]

How to dissolve and store Trichostatin C for research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of Trichostatin C (TSC), a glycosylated derivative of the histone deacetylase (HDAC) inhibitor Trichostatin A. Proper handling and storage are critical for maintaining the compound's stability and ensuring reproducible experimental results.

Product Information and Physical Properties

This compound is typically supplied as a solid and should be handled with care, considering it a hazardous material until further toxicological information is available.

| Property | Value | Source |

| Supplied As | Solid | [1] |

| Storage Temperature | -20°C | [1][2] |

| Stability (as solid) | ≥ 4 years at -20°C | [1][2] |

| Molecular Formula | C₂₃H₃₂N₂O₈ | [1][2] |

| Molecular Weight | 464.5 g/mol | [1][2] |

Solubility

This compound exhibits good solubility in various organic solvents but is sparingly soluble in aqueous solutions.[1]

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |

| Ethanol | Soluble | [1][2] |

| Methanol | Soluble | [1][2] |

| Dimethyl Formamide (DMF) | Soluble | [1][2] |

| Aqueous Buffers | Sparingly Soluble | [1] |

To enhance aqueous solubility, it is recommended to first dissolve this compound in an organic solvent and then dilute this stock solution into the aqueous buffer or isotonic saline.[1] When preparing for biological experiments, ensure the final concentration of the organic solvent is minimal to avoid any physiological effects.[1]

Protocol for Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust the mass and volume accordingly for different desired concentrations.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Inert gas (e.g., argon or nitrogen)

-

Sterile, conical-bottom polypropylene tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: In a fume hood, carefully weigh the desired amount of this compound. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.645 mg of this compound.

-

Dissolution:

-

Transfer the weighed this compound to a sterile polypropylene tube.

-

Add the appropriate volume of anhydrous DMSO. For a 10 mM stock from 4.645 mg, add 1 ml of DMSO.

-

Purge the headspace of the tube with an inert gas to displace oxygen, which can degrade the compound over time.[1]

-

Cap the tube tightly and vortex gently until the solid is completely dissolved.

-

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C.

Storage and Stability

Proper storage is crucial for maintaining the integrity of this compound.

| Form | Storage Temperature | Stability | Recommendations | Source |

| Solid | -20°C | ≥ 4 years | Keep desiccated. | [1][2] |

| Stock Solution in Organic Solvent (e.g., DMSO) | -20°C | Up to 3 months (inferred from Trichostatin A data) | Aliquot to avoid freeze-thaw cycles. Protect from light. | [3][4] |

| Aqueous Solution | 2-8°C | Not recommended for more than one day | Prepare fresh for each experiment. | [1] |

Experimental Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, visualize the key processes for handling this compound.

Caption: Workflow for preparing a this compound stock solution.

Caption: Logic for appropriate storage of different this compound forms.

References

Application Notes and Protocols for Using Trichostatin C in Chromatin Immunoprecipitation (ChIP) Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Trichostatin C (TSC), a potent histone deacetylase (HDAC) inhibitor, in chromatin immunoprecipitation (ChIP) assays. The protocols and data presented herein are intended to facilitate the study of histone acetylation dynamics and its role in gene regulation. While the user specified this compound, the vast majority of literature refers to Trichostatin A (TSA) for this application. TSA is a well-characterized and widely used HDAC inhibitor, and it is presumed the user is referring to this compound. This document will proceed with information pertaining to TSA.

Introduction

Trichostatin A (TSA) is an antifungal antibiotic that acts as a potent and specific inhibitor of class I and II histone deacetylases (HDACs).[1] HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure that is generally associated with transcriptional repression. By inhibiting HDACs, TSA treatment leads to hyperacetylation of histones, resulting in a more open chromatin conformation that allows for increased accessibility of transcription factors to DNA, and is often associated with transcriptional activation.[1][2]

Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. When combined with TSA treatment, ChIP can be used to map the genomic locations of acetylated histones and to study how changes in histone acetylation patterns, induced by HDAC inhibition, affect gene expression and other cellular processes.

Mechanism of Action

TSA inhibits HDACs by chelating the zinc ion in the enzyme's active site through its hydroxamic acid group. This reversible inhibition prevents the removal of acetyl groups from histones H3 and H4, leading to their accumulation.[1] The increased acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and the negatively charged DNA backbone. This "loosening" of chromatin structure is a key mechanism by which TSA influences gene expression.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of Trichostatin A on histone acetylation and gene expression.

| Cell Line | Treatment | Target Gene Promoter | Histone Mark | Fold Enrichment (vs. Control) | Reference |

| HeLa | 100 ng/mL TSA (4h) | c-myc origin | Acetyl-Histone H4 | ~2.5 | [3] |

| HeLa | 100 ng/mL TSA (8h) | Lamin B2 origin | Acetyl-Histone H4 | ~3.0 | [3] |

| SK-BR-3 (Breast Cancer) | 1 µM TSA (48h) | p21 | - | >2-fold increase in mRNA | [4] |

| SK-BR-3 (Breast Cancer) | 1 µM TSA (48h) | p27 | - | >2-fold increase in mRNA | [4] |

| SK-BR-3 (Breast Cancer) | 1 µM TSA (48h) | p57 | - | >2-fold increase in mRNA | [4] |

| Cell Line | TSA Concentration | IC50 for HDAC Inhibition | Reference |

| Various Breast Cancer Cell Lines | - | ~2.4 nM | [5] |

| HeLa | - | ~20 nM (for growth inhibition) | [5] |

Experimental Protocols

Protocol 1: General Chromatin Immunoprecipitation (ChIP) Protocol

This protocol provides a general workflow for a typical ChIP experiment. Specific steps may need to be optimized for different cell types and antibodies.

Materials:

-

Formaldehyde (37%)

-

Glycine (2.5 M)

-

Ice-cold PBS

-

Cell Lysis Buffer

-

Nuclear Lysis Buffer

-

ChIP Dilution Buffer

-

Protease Inhibitor Cocktail

-

Antibody against acetylated histone (e.g., anti-acetyl-H3, anti-acetyl-H4)

-

Normal Rabbit IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quenching: Add glycine to a final concentration of 0.125 M to quench the formaldehyde.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Nuclear Lysis and Chromatin Shearing: Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with the specific antibody or IgG control overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution: Elute the chromatin complexes from the beads.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by incubating at 65°C overnight.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a standard DNA purification kit.

-

Analysis: Analyze the enriched DNA by qPCR or high-throughput sequencing.

Protocol 2: Incorporating Trichostatin A (TSA) Treatment into a ChIP Assay

This protocol outlines the steps for treating cells with TSA prior to performing a ChIP assay to investigate changes in histone acetylation.

Materials:

-

Trichostatin A (TSA)

-

DMSO (for TSA stock solution)

-

All materials listed in Protocol 1

Procedure:

-

Cell Culture and TSA Treatment:

-

Plate cells to the desired confluency.

-

Prepare a stock solution of TSA in DMSO.

-

Treat cells with the desired concentration of TSA (e.g., 100-500 nM) for a specific duration (e.g., 4-24 hours). A vehicle control (DMSO) should be run in parallel. The optimal concentration and treatment time should be determined empirically for each cell line and experimental goal.

-

-

Proceed with ChIP Protocol: Following the TSA treatment, proceed with the ChIP protocol as described in Protocol 1, starting from the cross-linking step.

Visualization of Workflows and Pathways

Caption: Experimental workflow for ChIP with TSA treatment.

Caption: Signaling pathways affected by Trichostatin A.

References

- 1. Trichostatin A - Wikipedia [en.wikipedia.org]

- 2. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The histone deacetylase inhibitor trichostatin A alters the pattern of DNA replication origin activity in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Trichostatin A on Histone Deacetylases 1, 2 and 3, p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2 Gene Expression in Breast Cancer SK-BR-3 Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]

- 5. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following Trichostatin Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of histone acetylation changes induced by Trichostatin, a potent histone deacetylase (HDAC) inhibitor. While Trichostatin A (TSA) is the most extensively studied compound in this class, the protocols provided are adaptable for related compounds such as Trichostatin C. Trichostatins are crucial tools in cancer research and drug development due to their ability to alter gene expression through epigenetic modifications.[1][2][3]

Introduction

Histone acetylation is a key epigenetic modification regulating chromatin structure and gene transcription.[2][3] Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, generally leading to a more open chromatin structure and transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.

Trichostatin A (TSA) is an organic compound that acts as a potent, reversible inhibitor of class I and II HDACs.[1][4] By inhibiting HDACs, Trichostatin treatment leads to an accumulation of acetylated histones (hyperacetylation), which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][5] Western blotting is a widely used technique to detect and quantify these changes in global histone acetylation levels.[6][7]

Signaling Pathway of HDAC Inhibition by Trichostatin

The primary mechanism of Trichostatin involves the direct inhibition of HDAC enzymes. This prevents the removal of acetyl groups from histones and other non-histone proteins, leading to global hyperacetylation. This change in the epigenetic landscape alters gene expression, affecting various cellular pathways, including those involved in cell cycle progression and apoptosis.

Caption: Mechanism of Trichostatin-induced histone hyperacetylation.

Experimental Protocols

A typical workflow for analyzing histone acetylation via Western blot involves cell culture and treatment, histone extraction, protein quantification, SDS-PAGE, protein transfer, and immunodetection.

Caption: Workflow for Western blot analysis of histone acetylation.

Protocol 1: Cell Culture and Trichostatin Treatment

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.

-

Trichostatin Preparation: Prepare a stock solution of Trichostatin A (e.g., 1 mM in DMSO) and store at -20°C.

-

Treatment: Treat cells with the desired concentration of Trichostatin. A common concentration range for TSA is 50-500 nM.[8] Include a vehicle control (DMSO) in parallel. The incubation time can range from 2 to 24 hours.[9]

-

Harvesting: After treatment, wash cells with ice-cold PBS, then harvest by scraping or trypsinization. Centrifuge to pellet the cells and wash again with ice-cold PBS. The cell pellet can be stored at -80°C or used immediately for histone extraction.

Protocol 2: Histone Extraction (Acid Extraction Method)

This is a widely used method for enriching histone proteins.[10][11][12]

-

Lysis: Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN3). Incubate on ice for 10 minutes with gentle mixing.[10]

-

Nuclei Isolation: Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.[10]

-

Wash: Wash the nuclei pellet with TEB and centrifuge again.[10]

-

Acid Extraction: Resuspend the nuclei pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate overnight at 4°C on a rotator.[10][11]

-

Centrifugation: Centrifuge at 6,500 x g for 10 minutes at 4°C. The supernatant contains the histone proteins.[10]

-

Protein Precipitation (Optional but Recommended): To concentrate the histones and remove the acid, add 8 volumes of ice-cold acetone and incubate at -20°C for 1 hour.[13] Centrifuge at 16,000 x g for 5 minutes.[12]

-

Final Steps: Discard the supernatant, wash the pellet with ice-cold acetone, and air-dry the pellet. Resuspend the histones in ultrapure water.[12][13]

-

Quantification: Determine the protein concentration using a Bradford or BCA assay.

Protocol 3: Western Blotting for Acetylated Histones

-

Sample Preparation: For each sample, mix 0.5-1 µg of histones with 1X LDS or Laemmli sample buffer. Heat at 95°C for 5 minutes.[6]

-

Gel Electrophoresis: Load samples onto a 10-15% Bis-Tris or Tris-Glycine SDS-PAGE gel. Due to their small size, higher percentage gels provide better resolution for histones.[14] Run the gel according to the manufacturer's instructions.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones).[14] Transfer can be done using wet or semi-dry systems. A typical wet transfer is performed at 30V for 70-90 minutes.[6]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6][14]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) diluted in blocking buffer. Incubation is typically for 1.5-3 hours at room temperature or overnight at 4°C.[6][15]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[15]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15]

-

Washing: Repeat the washing step.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a total histone (e.g., anti-Histone H3) or another loading control like β-actin to normalize the data.[7][16]

Data Presentation and Quantification

Quantitative analysis is crucial for interpreting the results. The band intensity of the acetylated histone is normalized to the intensity of the total histone or a loading control.

Table 1: Example of Trichostatin A (TSA) Effect on Histone H3 Acetylation in HOS Cells

| Treatment Group | TSA Concentration (nM) | Incubation Time (h) | Relative Acetyl-H3 Band Intensity (Normalized to Total H3) | Fold Change vs. Control |

| Control (DMSO) | 0 | 24 | 1.00 | 1.0 |

| TSA | 100 | 24 | 2.50 | 2.5 |

| TSA | 200 | 24 | 4.10 | 4.1 |

| TSA | 400 | 24 | 5.80 | 5.8 |

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[5][17]

Table 2: Time-Course of TSA-Induced Histone H4 Acetylation

| Treatment Group | Incubation Time (h) | Relative Acetyl-H4 Band Intensity (Normalized to Total H4) | Fold Change vs. Time 0 |

| TSA (200 nM) | 0 | 1.00 | 1.0 |

| TSA (200 nM) | 6 | 2.80 | 2.8 |

| TSA (200 nM) | 12 | 4.50 | 4.5 |

| TSA (200 nM) | 24 | 4.20 | 4.2 |

Data is hypothetical, illustrating a potential peak in acetylation followed by a slight decline, as can be observed in some biological systems.[9]

Troubleshooting and Key Considerations

-

Histone Integrity: Histones are susceptible to degradation. Always use protease inhibitors during extraction and keep samples on ice.

-

Loading Controls: Total histone levels (e.g., Total H3) are the most appropriate loading controls for histone modification studies. Using housekeeping proteins like β-actin can be acceptable, but their expression might be affected by HDAC inhibitor treatment.[7]

-

Antibody Specificity: Ensure the primary antibodies are specific for the intended histone modification.

-

Gel and Membrane Choice: Use high-percentage polyacrylamide gels and 0.2 µm pore size membranes for optimal resolution and retention of low molecular weight histones.[14]

-

Quantitative Range: Ensure that the detected signal is within the linear range of the detection system to allow for accurate quantification.

References

- 1. Trichostatin A - Wikipedia [en.wikipedia.org]

- 2. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone western blot protocol | Abcam [abcam.com]

- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription [frontiersin.org]

- 9. journals.biologists.com [journals.biologists.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Histone extraction and Western blotting. [bio-protocol.org]

- 12. biochem.slu.edu [biochem.slu.edu]

- 13. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 15. epigentek.com [epigentek.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Trichostatin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing and analyzing cell cycle arrest in mammalian cells using the histone deacetylase (HDAC) inhibitor, Trichostatin A (TSA). The protocol is intended for researchers in cell biology, cancer biology, and drug development who are investigating the effects of therapeutic compounds on cell cycle progression.

Introduction

Trichostatin A (TSA) is an organic compound that acts as an antifungal antibiotic and a potent, reversible inhibitor of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, TSA promotes histone hyperacetylation, which relaxes chromatin and alters the transcription of various genes, including those that regulate the cell cycle.[1][2] This often results in cell cycle arrest, differentiation, and apoptosis in cancer cells, making HDAC inhibitors a promising class of anti-cancer agents.[2][3][4][5]

This document outlines the methodology for treating cells with TSA to induce cell cycle arrest and the subsequent analysis of the cell cycle distribution using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action: TSA-Induced Cell Cycle Arrest

TSA's primary mechanism of action is the inhibition of Class I and II HDACs.[1] This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and allowing for the transcription of genes that can halt cell cycle progression. The specific phase of cell cycle arrest, either G1 or G2/M, can be cell-type dependent.[3][4][5][6]

Key molecular events in TSA-induced cell cycle arrest include:

-

Upregulation of p21WAF1/Cip1: TSA treatment has been shown to increase the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[4][5][6] p21 can inhibit the activity of cyclin-CDK2, -CDK4, and -CDK6 complexes, leading to a G1 phase arrest.[5]

-

Downregulation of Cyclin B1 and Cdc2: In some cell types, TSA can cause a G2/M arrest.[3][4] This is often associated with the downregulation of Cyclin B1 and a reduction in the activity of the Cdc2 (CDK1)/Cyclin B1 complex, which is crucial for entry into mitosis.[4][7]

-

p53-Dependent and -Independent Pathways: TSA can induce cell cycle arrest and apoptosis through both p53-dependent and -independent mechanisms, making it effective in a broad range of cancer cells, including those with mutated p53.[3]

Below is a diagram illustrating the signaling pathway of TSA-induced cell cycle arrest.

Data Presentation: Expected Cell Cycle Distribution

Treatment of a cancer cell line (e.g., HeLa or HCT116) with an effective dose of Trichostatin A for 24-48 hours is expected to result in a significant accumulation of cells in either the G1 or G2/M phase of the cell cycle, depending on the cell type and experimental conditions. The following table provides a representative example of expected quantitative data from a flow cytometry experiment.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |

| Trichostatin A (TSA) | 15.7 ± 2.2 | 10.5 ± 1.9 | 73.8 ± 4.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This section provides a detailed methodology for the treatment of cells with Trichostatin A and subsequent cell cycle analysis by flow cytometry using propidium iodide staining.

Materials

-

Mammalian cell line of interest (e.g., HeLa, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-